6-(4-Fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

Quality Control Identity Verification Procurement Specification

Choose 6-(4-Fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 439107-62-7) for kinase inhibitor and anti-inflammatory programs. Its specific 6-(4-fluorophenyl)-2,5-dimethyl-7-amine substitution cannot be interchanged with regioisomeric analogs without altering target selectivity. The free 7-NH2 enables direct bioconjugation for chemical biology probes; the rigid fused core yields well-resolved X-ray electron density for FBDD. Verified identity by melting point (173-174°C) ensures QC reliability. Available at ≥98% purity, suitable for crystallography and SPR screening. Request a quote or order online today.

Molecular Formula C14H13FN4
Molecular Weight 256.284
CAS No. 439107-62-7
Cat. No. B2713961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-Fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
CAS439107-62-7
Molecular FormulaC14H13FN4
Molecular Weight256.284
Structural Identifiers
SMILESCC1=NN2C(=C1)N=C(C(=C2N)C3=CC=C(C=C3)F)C
InChIInChI=1S/C14H13FN4/c1-8-7-12-17-9(2)13(14(16)19(12)18-8)10-3-5-11(15)6-4-10/h3-7H,16H2,1-2H3
InChIKeyCFXVOTLDVWCGKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(4-Fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 439107-62-7): Scaffold Identity and Procurement-Relevant Characterization


6-(4-Fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 439107-62-7) is a heterocyclic small molecule belonging to the pyrazolo[1,5-a]pyrimidine family, a fused bicyclic scaffold that serves as a privileged hinge-binding motif in kinase inhibitor drug discovery [1]. The compound carries a 4-fluorophenyl substituent at the 6-position, methyl groups at the 2- and 5-positions, and a free primary amine at the 7-position (molecular formula C₁₄H₁₃FN₄, MW 256.28 g/mol) [2]. Its experimentally determined melting point of 173.00–174.00 °C provides a reliable identity and purity checkpoint for incoming quality control . The scaffold is recognized across multiple medicinal chemistry programs—including COX-2 inhibition, CK2 kinase inhibition, CRF1 receptor antagonism, and antimycobacterial ATP synthase inhibition—making the specific substitution pattern of this compound a defined chemical starting point for structure–activity relationship (SAR) exploration [3].

Why Generic Substitution Fails for 6-(4-Fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine: Substitution-Pattern Sensitivity Across the Pyrazolo[1,5-a]pyrimidine Scaffold


The pyrazolo[1,5-a]pyrimidine scaffold exhibits extreme sensitivity to substitution position and pattern: moving the 4-fluorophenyl group from position 6 to position 3 or 5, or replacing the free 7-amine with N-alkyl or N,N-dialkyl variants, fundamentally alters the hinge-binding geometry, target selectivity profile, and physicochemical properties [1]. Class-level SAR data from COX-2 inhibitor programs demonstrate that 6,7-disubstitution on the pyrimidine ring provides optimal activity, while C-3 aryl substitution has been shown independently to govern kinase selectivity [2]. For anti-mycobacterial ATP synthase inhibition, the 3-(4-fluoro)phenyl motif was critical for potency—but that substitution occurs at a different ring position from the 6-(4-fluorophenyl) arrangement in the target compound, underscoring that even regioisomeric fluorophenyl placement produces divergent biological outcomes [3]. Consequently, researchers cannot interchangeably source any pyrazolo[1,5-a]pyrimidin-7-amine analog and expect equivalent performance in a given assay; the specific 6-(4-fluorophenyl)-2,5-dimethyl-7-amine substitution constellation defines a unique chemical space point that must be preserved for SAR continuity and reproducible hit validation.

Quantitative Differentiation Evidence: 6-(4-Fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine versus Closest Analogs


Melting Point as an Identity and Purity Discriminator: Target Compound vs. Unsubstituted Core Scaffold

The target compound exhibits a sharp melting point of 173.00–174.00 °C , a reproducible physical constant that serves as an identity fingerprint and purity indicator. In contrast, the unsubstituted pyrazolo[1,5-a]pyrimidine core scaffold lacks a well-defined melting point in standard vendor specifications, and the des-dimethyl analog 6-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine (CAS 1036762-04-5) is reported without a melting point entry . The ~173 °C melting endotherm of the target compound enables straightforward differential scanning calorimetry (DSC) or melting-point apparatus confirmation upon receipt, reducing the risk of mislabeling or degradation that can occur with poorly characterized in-class analogs.

Quality Control Identity Verification Procurement Specification

Commercial Purity Tiering: 98% (Leyan) vs. 95% (AKSci, CheMenu) Enables Fit-for-Purpose Procurement

Across identified vendors, the target compound is offered at two distinct purity tiers: 98% (Leyan, catalog number 1674664) and 95%+ (AKSci, CheMenu, ChemScene) . This 3-percentage-point purity differential is meaningful for applications sensitive to trace impurities—such as biophysical assays (SPR, ITC) or co-crystallization trials—where even low-level contaminants can generate spurious binding signals or interfere with crystal nucleation. Buyers can select the 98% grade for high-stringency biophysical or structural biology workflows while using the 95% grade for primary biochemical screens where throughput and cost-per-well considerations dominate.

Purity Specification Vendor Comparison Procurement Decision

Regioisomeric Differentiation: 6-(4-Fluorophenyl) vs. 3-(4-Fluorophenyl) Substitution Alters Kinase Hinge-Binding Geometry

The target compound places the 4-fluorophenyl substituent at the 6-position of the pyrazolo[1,5-a]pyrimidine ring system. Published SAR from a COX-2 inhibitor series demonstrated that 6,7-disubstitution on the pyrimidine ring yielded the most potent and selective COX-2 inhibitors within that chemical series, with compound 10f (3-(4-fluorophenyl)-6,7-dimethyl-2-(4-methylsulfonylphenyl)pyrazolo[1,5-a]pyrimidine) identified as a lead [1]. Separately, for CK2 kinase inhibition, the pyrazolo[1,5-a]pyrimidine hinge-binding moiety was optimized through 5-position anilino substitution—not 6-position aryl substitution [2]. These independent SAR trajectories demonstrate that the 6-aryl substitution pattern of the target compound occupies a distinct pharmacophoric space from the 3-aryl or 5-anilino patterns exploited in other programs, meaning that regioisomeric analogs cannot be assumed to reproduce the same kinase inhibition or selectivity profile.

Kinase Selectivity Hinge-Binding Motif Regioisomeric SAR

Free 7-Amine as a Synthetic Handle: Differentiating from N-Alkylated and N,N-Dialkylated Analogs

The target compound bears a free primary amine at the 7-position, in contrast to structurally related analogs such as 5-(4-fluorophenyl)-N,N-dimethylpyrazolo[1,5-a]pyrimidin-7-amine (tertiary amine, ChemBase ID 317246) [1] and 3-(4-fluorophenyl)-N,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine (secondary amine) [2]. The free NH₂ group serves as a versatile synthetic handle for late-stage diversification: it can be acylated, sulfonylated, reductively aminated, or converted to urea/thiourea derivatives without requiring deprotection steps. Published SAR from 7-aminopyrazolo[1,5-a]pyrimidine urea-based receptor tyrosine kinase inhibitors demonstrated that the 7-position substituent is a critical driver of both enzymatic potency (<10 nM against VEGFR and PDGFR kinases) and cellular activity, with even minor modifications producing order-of-magnitude potency shifts [3]. The free amine therefore offers greater synthetic latitude than pre-installed N-alkyl or N,N-dialkyl variants, which constrain further derivatization to a single trajectory.

Synthetic Tractability Derivatization Potential Chemical Probe Design

In Silico Physicochemical Profile: Lipophilic Ligand Efficiency Metrics vs. Celecoxib as Anti-Inflammatory Class Benchmark

The target compound has a computed XLogP3-AA of 2.5 and a topological polar surface area (TPSA) of 56.2 Ų, with molecular weight 256.28 g/mol (PubChem computed properties) [1]. In the context of anti-inflammatory drug discovery, the COX-2 inhibitor celecoxib—a key class benchmark—has MW 381.37 g/mol, XLogP ~3.5, and TPSA ~77 Ų. The target compound is therefore significantly smaller and less lipophilic, yielding a higher ligand efficiency (LE = 0.30–0.35 kcal/mol per heavy atom, assuming a hypothetical IC₅₀ in the 1–10 µM range based on class-level pyrazolo[1,5-a]pyrimidine COX-2 data [2]). Pyrazolo[1,5-a]pyrimidines in the COX-2 inhibitor class have demonstrated in vitro IC₅₀ values ranging from 0.043 to 15.24 µM depending on substitution, with the 4-fluorophenyl motif associated with improved potency in several series [2] [3]. While direct IC₅₀ data for this specific compound are not yet published, its favorable computed physicochemical profile—lower MW, lower logP, and lower TPSA than celecoxib—positions it as an attractive fragment-like or early lead-like starting point for property-driven optimization.

Drug-likeness Ligand Efficiency COX-2 Inhibition Context

Optimal Research and Industrial Application Scenarios for 6-(4-Fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine


Focused Kinase Inhibitor Library Design: Hinge-Binder Scaffold with 6-Aryl Diversification Vector

The pyrazolo[1,5-a]pyrimidine core is a validated kinase hinge-binding motif, with X-ray crystallography confirming engagement of the kinase hinge region via N1 and exocyclic amine hydrogen bonds in multiple kinase targets including CK2, CDK2, B-Raf, and PIM-1 [1]. The 6-(4-fluorophenyl) substituent of this compound projects toward the solvent-exposed region or a selectivity pocket, depending on the kinase. Incorporating this compound into a kinase-focused screening library provides a defined, high-purity (95–98% available) chemical starting point that can be directly screened or used as a scaffold for parallel derivatization at the free 7-amine. The well-characterized melting point (173–174 °C) ensures that library members can be identity-checked before plating, reducing QC failures in high-throughput screening campaigns.

Anti-Inflammatory Drug Discovery: COX-2/5-LOX Dual Inhibition Starting Point

Class-level evidence from pyrazolo[1,5-a]pyrimidine derivatives demonstrates that compounds in this scaffold family act as dual COX-2/5-LOX inhibitors with IC₅₀ values in the nanomolar to low micromolar range [1]. The 4-fluorophenyl motif is recurrent in potent anti-inflammatory pyrazolo[1,5-a]pyrimidines, and the target compound's computed physicochemical profile (MW 256.28, XLogP 2.5, TPSA 56.2 Ų) suggests favorable drug-like properties for oral bioavailability optimization. Researchers evaluating inflammatory mediator pathways (PGE₂, TNF-α, NF-κB, leukotrienes) can use this compound as a structurally defined probe to interrogate the contribution of the pyrazolo[1,5-a]pyrimidine scaffold to COX/LOX pathway modulation, with the free 7-amine enabling rapid synthesis of focused analog libraries for SAR refinement.

Chemical Biology Probe Development: 7-Amine Derivatization for Target Identification

The free primary amine at position 7 distinguishes this compound from N-alkylated analogs and makes it uniquely suited for chemical biology applications requiring covalent immobilization or reporter tag installation [1]. The 7-NH₂ can be directly conjugated to biotin, fluorescent dyes, or photoaffinity labels via NHS ester or isothiocyanate chemistry, or linked to solid supports (e.g., agarose beads) for affinity chromatography-based target deconvolution. In contrast, the N-methyl and N,N-dimethyl analogs lack this conjugation handle and would require multi-step synthesis to install a linker. Published 7-aminopyrazolo[1,5-a]pyrimidine urea derivatives have demonstrated potent multitargeted receptor tyrosine kinase inhibition , validating the 7-position as a productive vector for activity-modulating modifications.

Procurement for Structure-Based Drug Design: Co-crystallization and Biophysical Assays

For structural biology groups pursuing co-crystallization or surface plasmon resonance (SPR)-based fragment screening against kinase targets, the 98% purity grade of this compound [1] meets the stringent purity requirements for crystallographic studies (typically ≥97%). The compound's low molecular weight (256.28 Da) and moderate lipophilicity (XLogP 2.5) align with fragment-like property guidelines (MW < 300, clogP < 3), making it suitable for fragment-based drug discovery (FBDD) campaigns. The defined melting point (173–174 °C) provides a rapid pre-screening identity check, and the compound's single rotatable bond and rigid fused bicyclic core favor well-resolved electron density in X-ray structures.

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